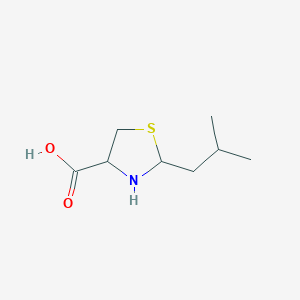

2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-5(2)3-7-9-6(4-12-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJUCIPRGKOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215669-71-9 | |

| Record name | 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiazolidine derivatives.

Scientific Research Applications

2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid

- CAS No.: 215669-71-9

- Molecular Formula: C₈H₁₅NO₂S

- Molecular Weight : 189.28 g/mol

- Structure : A thiazolidine ring (5-membered heterocycle containing sulfur and nitrogen) substituted with a 2-methylpropyl (isobutyl) group at position 2 and a carboxylic acid group at position 4 .

Key Characteristics :

- Purity : Available at ≥95% purity for research applications .

- Role in Chemistry: Functions as a thiazolidine derivative, a class of compounds known for their reactivity with aldehydes (e.g., Strecker aldehydes) to form stable adducts, which are critical in flavor stabilization and analytical chemistry .

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents at position 2, leading to variations in chemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Research Findings :

Reactivity with Aldehydes: The 2-(2-methylpropyl) derivative reacts preferentially with branched-chain aldehydes (e.g., 3-methylbutanal) due to steric effects, forming stable thiazolidine adducts. Comparatively, 2-benzyl derivatives exhibit higher specificity for aromatic aldehydes like phenylacetaldehyde, making them valuable in flavor stability studies .

Biological Activity: Nitro-substituted derivatives ( 2-(4-nitrophenyl) and 2-(3-nitrophenyl)) demonstrate significant antimicrobial effects against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their activity correlates with electron-withdrawing nitro groups enhancing membrane penetration . In contrast, alkyl-substituted derivatives (e.g., 2-pentyl, 2-(2-methylpropyl)) lack notable antimicrobial activity but excel in non-biological applications like flavor stabilization .

Biological Activity

2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid (also known as isobutyl thiazolidine-4-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the fields of virology and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₅NO₂S

- Molecular Weight : 189.28 g/mol

- CAS Number : 215669-71-9

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine-4-carboxylic acid derivatives, including this compound. These compounds have been shown to exhibit inhibitory effects against various viruses.

Inhibition of Influenza A Virus

A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) activity in the influenza A virus. Among these, certain derivatives demonstrated moderate inhibitory activity with an IC₅₀ value of 0.14 μM for one of the most potent compounds, which is significantly less potent than oseltamivir but indicates a promising avenue for further development as antiviral agents .

Antiviral Mechanism Studies

The mechanism by which these compounds exert their antiviral effects has been explored through molecular docking studies and in vivo assays. For example, a derivative showed an inhibitory rate of 51% at a concentration of 500 μg/mL against tobacco mosaic virus (TMV), outperforming commercial antiviral agents like ribavirin . This suggests that modifications to the thiazolidine structure can enhance antiviral efficacy.

Study on Cysteine Derivatives

A study focused on cysteine derivatives found that specific thiazolidine compounds exhibited significant antiviral activity against TMV. The compounds were tested for their inactivation, curative, and protective activities in vivo, showing promising results that warrant further investigation into their applications in plant virology .

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

A novel GC-MS method was developed to quantify thiazolidine derivatives in biological samples. This technique allows for the identification of metabolites formed from the reaction between cysteine and pyridoxal 5'-phosphate (PLP), which includes 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA). The method demonstrated high sensitivity and specificity, facilitating further studies on the biological roles of these compounds in humans .

Summary of Biological Activities

| Activity Type | Compound Tested | Inhibitory Rate | Concentration |

|---|---|---|---|

| Antiviral (Influenza) | Thiazolidine derivative (compound 4f) | Moderate | IC₅₀ = 0.14 μM |

| Antiviral (TMV) | Compound 3 | 51% | 500 μg/mL |

| Antifungal | Various cysteine derivatives | Broad-spectrum | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Methylpropyl)-1,3-thiazolidine-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a suitable aldehyde in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde:thiazolone) and reaction times (3–5 hours). Purity can be confirmed via HPLC or NMR, with storage recommendations at -20°C under inert gas to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer : FT-IR is critical for identifying functional groups. A sharp N-H peak at 1571–1580 cm⁻¹ confirms the thiazolidine ring, while carboxylic acid C=O stretches appear near 1700 cm⁻¹ . For structural confirmation, H NMR should show characteristic signals: δ 1.0–1.2 ppm (isopropyl CH), δ 3.5–4.0 ppm (thiazolidine CH), and δ 10–12 ppm (carboxylic acid proton, if unesterified) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–8) is recommended. LogP values (~2.56) suggest moderate lipophilicity, favoring organic solvents . Stability studies should monitor decomposition via HPLC under varying temperatures (4°C, 25°C, 37°C) and light exposure. Degradation products (e.g., aldehydes) may form under acidic or high-heat conditions .

Q. What in vitro antimicrobial assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., P. aeruginosa) strains is standard. MIC values for nitro-substituted derivatives (e.g., 4-nitrophenyl analogs) show enhanced activity (MIC ≤ 2 µg/mL), comparable to ciprofloxacin . Include positive controls and account for solvent cytotoxicity (e.g., DMSO ≤ 1% v/v).

Advanced Research Questions

Q. How do substituent positions (para/meta/ortho) on the aryl group influence biological activity, and what computational tools can predict this?

- Methodological Answer : Substituent effects follow the trend p-NO > m-NO > o-NO due to electronic and steric factors. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) correlate with experimental MIC data . Molecular docking (AutoDock Vina) into bacterial enzyme active sites (e.g., dihydrofolate reductase) can prioritize derivatives for synthesis .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies, and how should dosing regimens be designed?

- Methodological Answer : Rat models (e.g., Sprague-Dawley) with 16 animals/group are typical. Dose selection (e.g., 10–100 mg/kg) should follow OECD 423 guidelines. For IV administration, monitor plasma half-life (t) and bioavailability via LC-MS/MS. Compound P9 (hydroxybenzoyl derivative) showed enhanced stability in preliminary studies, but retracted data warrant independent validation .

Q. How do analytical techniques like GC-MS or distillation introduce artifacts in quantifying this compound?

- Methodological Answer : Distillation at high temperatures (>100°C) converts thiazolidine derivatives to aldehydes (e.g., 3-MB-Cys → isobutyraldehyde), inflating free aldehyde measurements. Use LC-MS/MS with cold injection ports or derivatization (e.g., DNPH) to stabilize the compound . Validate recovery rates (≥90%) via spiked matrices.

Q. What crystallographic tools (e.g., SHELX) are recommended for resolving structural ambiguities in thiazolidine derivatives?

- Methodological Answer : SHELXL (via Olex2 interface) is robust for small-molecule refinement. Key steps: (1) Data collection at 100 K to minimize thermal motion; (2) Twin refinement for non-merohedral twinning; (3) Hirshfeld surface analysis to validate H-bonding networks. SHELXD can phase low-resolution (<1.5 Å) data but requires high-quality crystals .

Data Contradictions and Resolution

- Antimicrobial Activity Discrepancies : Variations in MIC values between studies may arise from solvent choice (DMSO vs. water) or strain-specific resistance. Standardize protocols using CLSI M07-A10 .

- In Vivo Efficacy Retractions : Retracted pharmacological data (e.g., P9) highlight the need for independent replication. Pre-register studies (e.g., OSF) and validate biomarkers (e.g., IL-6 for immunomodulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.